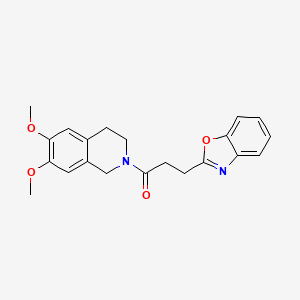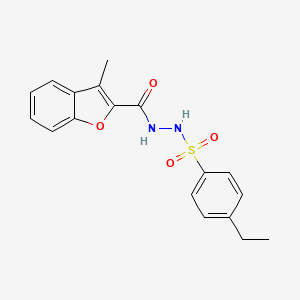
N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide, also known as NEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. NEB belongs to the class of compounds known as piperidinyl-butanamides and has been synthesized using various methods.
作用机制
The mechanism of action of N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide involves its ability to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate. N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide has been shown to enhance the release of dopamine and serotonin, which can improve mood and reduce anxiety. N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity. By blocking the NMDA receptor, N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide can reduce the excitability of neurons and prevent neuronal cell death.
Biochemical and Physiological Effects
N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide has been shown to have several biochemical and physiological effects. It can increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative damage. N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide can also reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which can reduce inflammation in the brain. Additionally, N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide can increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide has several advantages for lab experiments. It is stable and can be easily synthesized using standard laboratory techniques. N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide is also relatively inexpensive and can be obtained in large quantities. However, N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer. Additionally, N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide has not been extensively studied in human trials, and its safety and efficacy in humans are not well established.
未来方向
There are several future directions for N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide research. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide has been shown to have neuroprotective effects and can prevent neuronal cell death, which may be beneficial in these diseases. Another area of interest is its potential as an anticonvulsant. N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide has been shown to reduce the frequency and severity of seizures and may be useful in the treatment of epilepsy. Additionally, further studies are needed to establish the safety and efficacy of N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide in humans.
Conclusion
In conclusion, N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been synthesized using various methods and has been shown to have neuroprotective, anti-inflammatory, and anticonvulsant effects. N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide modulates the activity of several neurotransmitters and can protect cells from oxidative damage. Although N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide has several advantages for lab experiments, its safety and efficacy in humans are not well established, and further studies are needed to establish its potential applications in the treatment of various diseases.
合成方法
The synthesis of N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide has been achieved using several methods, including the reaction of 1-naphthalen-1-ylethylamine with 2-oxopiperidine-1-carboxylic acid, followed by the addition of butanoyl chloride. Another method involves the reaction of 1-naphthalen-1-ylethylamine with 3-(2-oxopiperidin-1-yl)propanoic acid, followed by the addition of thionyl chloride. The yield of N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide using these methods has been reported to be between 40-60%.
科学研究应用
N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have neuroprotective effects and can prevent neuronal cell death caused by oxidative stress. N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide has also been found to have anti-inflammatory properties and can reduce inflammation in the brain. Additionally, N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide has been shown to have anticonvulsant effects and can reduce the frequency and severity of seizures.
属性
IUPAC Name |
N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15(23-13-6-5-12-21(23)25)14-20(24)22-16(2)18-11-7-9-17-8-3-4-10-19(17)18/h3-4,7-11,15-16H,5-6,12-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWYFUNLBLEFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC(C)C1=CC=CC2=CC=CC=C21)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B7682774.png)
![4-[2-(4-Methylsulfonylphenoxy)ethylsulfinyl]phenol](/img/structure/B7682780.png)
![5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide](/img/structure/B7682786.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline](/img/structure/B7682788.png)
![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)
![N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide](/img/structure/B7682804.png)

![3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)


![4-(1,3-Benzodioxol-5-yloxy)-5,6-dimethyl-2-(pyrrolidin-1-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B7682853.png)
![N-(3-fluorophenyl)-2-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7682866.png)